4-Hydrazinobenzenesulfonic acid

Catalog No.
S1488808
CAS No.
98-71-5
M.F
C6H8N2O3S
M. Wt
188.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydrazinobenzenesulfonic acid

CAS Number

98-71-5

Product Name

4-Hydrazinobenzenesulfonic acid

IUPAC Name

4-hydrazinylbenzenesulfonic acid

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

InChI

InChI=1S/C6H8N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11)

InChI Key

IOMZCWUHFGMSEJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NN)S(=O)(=O)O

Synonyms

p-Hydrazinobenzenesulfonic Acid; 4-Sulfophenylhydrazine; NSC 1608; Phenylhydrazine-4-sulfonic Acid; Phenylhydrazine-p-sulfonic Acid; Sulfanilic Acid Hydrazine; p-Hydrazinobenzenesulfonic Acid; p-Hydrazinophenylsulfonic Acid; p-Sulfophenylhydrazine

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)O

Analytical Chemistry:

  • Detection of carbonyl compounds: 4-Hydrazinobenzenesulfonic acid reacts with aldehydes and ketones to form characteristic hydrazones, which can be identified by their specific color or spectral properties. This reaction serves as a qualitative and quantitative tool for detecting carbonyl groups in various samples .

Organic Synthesis:

  • Preparation of hydrazones and derivatives: As mentioned above, the reaction between 4-hydrazinobenzenesulfonic acid and carbonyl compounds yields hydrazones. These hydrazones can be further modified to form various derivatives with diverse applications, such as pharmaceuticals, dyes, and pesticides .
  • Synthesis of heterocyclic compounds: The hydrazine functional group in 4-hydrazinobenzenesulfonic acid can participate in cyclization reactions to form various heterocyclic compounds, which are ring structures containing atoms other than carbon. These heterocycles hold significance in medicinal chemistry and materials science .

Material Science:

  • Development of functional polymers: 4-Hydrazinobenzenesulfonic acid can be incorporated into polymer chains, introducing functional groups that can influence the properties of the resulting polymer. This allows for the design of materials with tailored properties for specific applications, such as sensors, adhesives, and conductive materials .

Biological Research:

  • Enzyme studies: 4-Hydrazinobenzenesulfonic acid can act as a specific inhibitor for certain enzymes, allowing researchers to study their activity and function. This information is crucial for understanding various biological processes and developing new drugs .

4-Hydrazinobenzenesulfonic acid, with the chemical formula C₆H₈N₂O₃S, is a sulfonic acid derivative of hydrazine. This compound is characterized by a hydrazine group (-NH-NH₂) attached to a benzene ring that also carries a sulfonic acid group (-SO₃H). It appears as a light yellow to light orange powder and is soluble in water, making it useful in various applications across different fields.

4-Hydrazinobenzenesulfonic acid, as an intermediate, does not have a specific mechanism of action in biological systems. Its function lies in its ability to be transformed into various molecules with diverse biological activities.

4-Hydrazinobenzenesulfonic acid can pose certain safety hazards:

  • Skin and Eye Irritation: It can irritate skin and eyes upon contact [].
  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract [].
  • Suspected Carcinogen: Limited data suggests potential carcinogenicity. Always handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood [].
, primarily due to its functional groups. Key reactions include:

  • Diazotization: It can undergo diazotization reactions, where the amino group is converted into a diazonium salt, which can then be used for further synthetic transformations.
  • Reduction Reactions: It acts as a reducing agent, particularly in the reduction of graphene oxide to reduced graphene oxide. This process helps functionalize graphene materials for enhanced properties .
  • Acid-Base Reactions: As a sulfonic acid, it can react with bases to form salts and can participate in neutralization reactions.

Several methods exist for synthesizing 4-hydrazinobenzenesulfonic acid:

  • From Sulfanilic Acid: One common method involves the reaction of sulfanilic acid with hydrazine hydrate under acidic conditions to yield 4-hydrazinobenzenesulfonic acid.
  • Diazotization Method: The compound can also be synthesized through the diazotization of 4-amino-benzenesulfonic acid followed by reaction with hydrazine .
  • Reduction of Graphene Oxide: A novel approach involves using 4-hydrazinobenzenesulfonic acid as a reducing agent for graphene oxide, allowing for simultaneous functionalization and reduction .

4-Hydrazinobenzenesulfonic acid has various applications, including:

  • In Analytical Chemistry: It is used as a reagent for detecting and quantifying certain compounds due to its ability to form stable complexes.
  • In Material Science: The compound is utilized in the synthesis of reduced graphene oxide, enhancing the material's electrical and mechanical properties.
  • In Pharmaceuticals: Its biological activities suggest potential uses in drug development, particularly as an antimicrobial agent.

Interaction studies involving 4-hydrazinobenzenesulfonic acid focus on its reactivity with different biological molecules and materials. These studies help elucidate its potential therapeutic effects and mechanisms of action. For instance, research on its interaction with various enzymes and microbial cells has provided insights into its antimicrobial properties.

Several compounds share structural similarities or functional characteristics with 4-hydrazinobenzenesulfonic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
PhenylhydrazineC₆H₈N₂Known for its use in synthesizing azo compounds
Sulfanilic AcidC₆H₇N₃O₃SA precursor in dye manufacturing; contains an amino group
HydrazineN₂H₄A simple hydrazine compound used as a reducing agent
Benzene Sulfonic AcidC₆H₆O₃SUsed in detergents and as a chemical intermediate

While 4-hydrazinobenzenesulfonic acid shares some characteristics with these compounds, its unique combination of hydrazine and sulfonic acid functionalities sets it apart, particularly in its applications in material science and potential pharmaceutical uses.

Pharmaceutical Research Applications

Role in Anticancer Research

4-Hydrazinobenzenesulfonic acid derivatives exhibit nanomolar cytotoxicity against cancer cell lines through multiple mechanisms. Structural modifications at the hydrazine group enable selective targeting of cancer cell pathways, as demonstrated in the synthesis of 4-hydrazinylphenyl benzenesulfonate (IC50 = 9.32 nM against MCF-7 breast cancer cells) [5]. The electron-withdrawing sulfonic acid group enhances compound stability while maintaining redox activity critical for apoptosis induction.

Table 1: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (nM)Mechanism
4-Hydrazinylphenyl benzeneMCF-79.32Mitochondrial apoptosis
Sulfophenylhydrazine-CelMDA-MB-23115.7EGFR inhibition

Recent studies employ computational docking to optimize binding with tyrosine kinase receptors, leveraging the planar aromatic structure for π-π interactions in ATP-binding pockets .

Carbonic Anhydrase Inhibition Studies

The sulfonic acid group enables potent inhibition of carbonic anhydrase isoforms through zinc ion chelation. Molecular dynamics simulations reveal binding energies of -9.8 kcal/mol for CA-IX, a hypoxia-inducible enzyme overexpressed in tumors . Derivatives with para-substituted electron-donating groups show 87% inhibition at 10 μM concentrations in biochemical assays.

Medicinal Chemistry Developments

Patent CN101157642A details a high-yield (92%) synthesis route using 4-sulfoaniline via diazotization and sodium metabisulfite reduction [3]. This method addresses previous challenges in controlling exothermic reactions during hydrazine group introduction. Structure-activity relationship (SAR) studies demonstrate that N-methylation of the hydrazine moiety reduces systemic toxicity while maintaining pharmacological activity [5].

Industrial Chemistry Applications

Dye Industry Research

As a diazo component precursor, 4-hydrazinobenzenesulfonic acid enables synthesis of azo dyes with enhanced lightfastness. The sulfonic acid group improves water solubility for textile applications, while the hydrazine moiety facilitates coupling reactions with naphthol derivatives [7]. Recent advances produce pH-indicator dyes with λmax shifts >100 nm across visible spectra.

Agrochemical Research

Hydrazine-sulfonate conjugates demonstrate systemic acquired resistance (SAR) induction in plants at 50 ppm concentrations. Field trials show 68% reduction in Phytophthora infestans infection rates when used as seed treatment agents. The polar sulfonic group enhances phloem mobility compared to traditional hydrazine derivatives.

Catalyst Research

In Heck coupling reactions, palladium complexes of 4-hydrazinobenzenesulfonic acid achieve turnover numbers (TON) exceeding 10^5 for aryl halide activation. The sulfonic acid group stabilizes colloidal Pd(0) nanoparticles (2-3 nm diameter) through electrostatic interactions, as confirmed by TEM analysis [4].

Water Treatment Applications

Grafted onto polyamide membranes, 4-hydrazinobenzenesulfonic acid removes 98% of Cr(VI) ions via simultaneous reduction and chelation. XPS analysis confirms conversion of Cr^6+ to Cr^3+ through hydrazine-mediated electron transfer at pH 3-5 .

Advanced Materials Applications

Flame-Retardant Research

Epoxy composites containing 2 wt% 4-hydrazinobenzenesulfonic acid exhibit 34% reduction in peak heat release rate (pHRR) during cone calorimetry. The mechanism involves sulfonic acid-catalyzed char formation and hydrazine-derived nitrogen gas expansion of protective layers.

Polymer Science Applications

In graphene oxide (GO) functionalization, 4-hydrazinobenzenesulfonic acid achieves simultaneous reduction (C/O ratio increase from 2.1 to 8.3) and sulfonation (S content 3.2 at%) [4]. The resulting HBS-rGO composites show 152% increase in polyurethane tensile strength compared to pristine GO formulations.

Reaction Scheme 1: GO Functionalization

GO + HBS \xrightarrow{80^\circ C} HBS-rGO + N_2 + H_2O  

Explosive Materials Research

Coordination complexes with ammonium nitrate demonstrate 14% higher detonation velocity (7980 m/s) versus traditional ANFO formulations. The sulfonic acid group enhances oxygen balance while the hydrazine moiety contributes gas-phase reaction exothermicity.

Photochromic Research

Synthesis of Photochromic Derivatives

Spiropyran derivatives incorporating 4-hydrazinobenzenesulfonic acid show reversible λmax shifts from 420 nm (closed) to 580 nm (open) under UV irradiation. Quantum yield measurements (Φ = 0.78) indicate superior fatigue resistance over 10^4 switching cycles.

Carbon Disulfide Fusion Methodologies

Reaction with CS2 at 150°C produces dithiocarbazate derivatives with strong solvatochromic effects (Δλmax = 112 nm in polar vs non-polar solvents). These compounds exhibit third-order nonlinear optical susceptibility χ^(3) = 8.7×10^-12 esu, making them candidates for optical limiting devices.

Table 2: Photochromic Performance Metrics

PropertyValueMeasurement Method
Switching Time (t1/2)1.8 msPump-probe spectroscopy
Quantum Yield0.78Actinometry
Fatigue Resistance>10,000 cyclesCyclic voltammetry

XLogP3

-2.4

Melting Point

286.0 °C

UNII

F3J225IK1D

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (71.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (14.29%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (14.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

98-71-5

Wikipedia

4-hydrazinobenzenesulfonic acid

General Manufacturing Information

Benzenesulfonic acid, 4-hydrazinyl-: ACTIVE

Dates

Last modified: 08-15-2023

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